molecular formula C12H7BrN2O3S B8350710 5-Nitro-2-(3-bromomethyl-2-thienyl)benzoxazole

5-Nitro-2-(3-bromomethyl-2-thienyl)benzoxazole

Cat. No.: B8350710
M. Wt: 339.17 g/mol
InChI Key: PPEBVNXTSWKTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(3-bromomethyl-2-thienyl)benzoxazole is a useful research compound. Its molecular formula is C12H7BrN2O3S and its molecular weight is 339.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7BrN2O3S

Molecular Weight

339.17 g/mol

IUPAC Name

2-[3-(bromomethyl)thiophen-2-yl]-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C12H7BrN2O3S/c13-6-7-3-4-19-11(7)12-14-9-5-8(15(16)17)1-2-10(9)18-12/h1-5H,6H2

InChI Key

PPEBVNXTSWKTKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C3=C(C=CS3)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-nitro-2-(3-methyl-2-thienyl)benzoxazole (11.0 g, 0.042 mole) and N-bromosuccinimide (7.55 g, 0.042 mole) are refluxed for 36 hours in 400 ml of chloroform. Approximately every 12 hours azobisbutyronitrile (0.1 g) is added as a catalyst. The reaction mixture is cooled to room temperature and the precipitated succinimide removed by filtration. The chloroform solution is washed with 150 ml of 5% sodium hydroxide and dried over anhydrous magnesium sulfate. The chloroform is removed under vacuum yielding a solid. Crystallization from ethanol yields 8.6 g of product, melting point 146°-148°C.
Quantity
11 g
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7.55 g
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reactant
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400 mL
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0.1 g
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catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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